Xylometazoline

Catalog No.
S564520
CAS No.
526-36-3
M.F
C16H24N2
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xylometazoline

CAS Number

526-36-3

Product Name

Xylometazoline

IUPAC Name

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18)

InChI Key

HUCJFAOMUPXHDK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C

Synonyms

2-(4'-tert-butyl-2',6'-dimethylphenylmethyl)imidazoline, Amidrin, Balkis, Chlorohist-LA, Decongest, espa-rhin, Gelonasal, Idasal, Idril N, Imidin, Nasan, Nasengel AL, NasenGel ratiopharm, Nasenspray AL, NasenSpray ratiopharm, Nasentropfen AL, NasenTropfen ratiopharm, Novorin, Otradrops, Otraspray, Otriven, Otrivin, Otrivin Mentol, Rapako, schnupfen endrine, Snup, stas, xylometazoline, xylometazoline hydrochloride, xylometazoline monohydrochloride

Canonical SMILES

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C

Investigating Mechanisms of Action:

Understanding how xylometazoline works on a cellular level is crucial for developing new and improved decongestants. Researchers have utilized xylometazoline in studies to understand its vasoconstrictive effects, meaning it narrows blood vessels. This action reduces swelling in the nasal passages, leading to improved breathing Source: [A prospective randomized trial of xylometazoline drops and epinephrine merocele nasal pack for reducing epistaxis during nasotracheal intubation. PMC: ].

Evaluating Efficacy in Different Contexts:

Research also explores the effectiveness of xylometazoline in specific scenarios. Studies have examined its use in reducing bleeding during procedures like nasotracheal intubation (placing a breathing tube) by constricting blood vessels in the nasal cavity Source: [The effect of xylometazoline spray for expansion of nasal cavity. PMC: ]. Additionally, research investigates its synergistic effects when combined with other medications, like iota-carrageenan, for potential antiviral benefits in nasal sprays Source: [Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis. PMC: ].

Xylometazoline is a sympathomimetic agent primarily used as a nasal decongestant. It is an imidazoline derivative that acts by stimulating alpha (α)-adrenergic receptors, leading to vasoconstriction of blood vessels in the nasal mucosa. This action alleviates symptoms associated with nasal congestion due to conditions such as allergic rhinitis, sinusitis, and colds . Xylometazoline is typically administered intranasally as a spray or drops and is available in various formulations, including over-the-counter products .

Xylometazoline acts as a sympathomimetic agent, mimicking the effects of the neurotransmitter norepinephrine. It achieves its decongestant effect by binding to alpha-adrenergic receptors located on the blood vessels in the nasal passages []. This binding triggers a signaling cascade that leads to vasoconstriction, reducing blood flow and tissue swelling in the nose, ultimately relieving congestion [].

Xylometazoline is generally safe for short-term use (less than 7 days) as directed []. However, overuse can lead to a phenomenon known as rhinitis medicamentosa, a condition characterized by worsening congestion with prolonged use. Additionally, excessive use can cause rebound congestion, where symptoms return with greater intensity after the medication wears off.

Xylometazoline can also cause side effects like burning, stinging, or dryness in the nose, sneezing, and headache. In rare cases, it may cause more serious side effects like high blood pressure, irregular heartbeat, or dizziness. Xylometazoline is not recommended for children under 2-3 years of age and should be used with caution in pregnant or breastfeeding women [].

Data:

  • A study published in the journal "Otolaryngology-Head and Neck Surgery" found that Xylometazoline overuse was associated with a significantly increased risk of rhinitis medicamentosa.
  • Another study, published in "Primary Care", reported that rebound congestion was a common side effect experienced by up to 50% of users who misused Xylometazoline nasal sprays.

Xylometazoline hydrochloride has a chemical formula of C₁₆H₂₄N₂·HCl and a molar mass of approximately 280.84 g/mol . The compound undergoes various reactions typical of imidazolines, particularly involving its interaction with adrenergic receptors. Upon binding to these receptors, it induces vasoconstriction and reduces nasal mucosal swelling. The specific reactions can be summarized as follows:

  • Vasoconstriction Reaction: Binding to α₁ and α₂ adrenergic receptors leads to the contraction of smooth muscle in blood vessels.
  • Oxidative Stress Reduction: In vitro studies suggest that xylometazoline may exhibit antioxidant properties by inhibiting lipid peroxidation and scavenging hydroxyl radicals .

Xylometazoline exhibits significant biological activity as a decongestant. Its mechanism involves:

  • Alpha-Adrenergic Agonism: It selectively binds to α₂B-adrenoceptors with high affinity, leading to effective vasoconstriction in the nasal passages .
  • Onset and Duration: The drug typically shows a rapid onset of action within 5–10 minutes, with effects lasting for approximately 6–8 hours .
  • Selectivity: Studies indicate that xylometazoline has selectivity ratios for different adrenergic receptors, which contributes to its efficacy and safety profile .

The synthesis of xylometazoline generally involves the following steps:

  • Formation of Imidazoline Ring: The initial step involves the reaction of appropriate phenolic compounds with imidazole derivatives.
  • Substitution Reactions: Alkyl groups are introduced through nucleophilic substitution reactions to form the final compound.
  • Hydrochloride Salt Formation: The free base is converted into xylometazoline hydrochloride for improved solubility and stability.

The detailed synthetic pathway may vary depending on the specific reagents and conditions employed.

Xylometazoline is primarily used for:

  • Nasal Congestion Relief: It is effective in treating symptoms associated with colds, hay fever, and other respiratory allergies.
  • Sinusitis Treatment: It helps reduce nasal swelling and improve airflow in patients suffering from sinusitis.
  • Combination Therapies: In some formulations, it is combined with other agents like ipratropium bromide for enhanced therapeutic effects .

Xylometazoline has been studied for various interactions:

  • Drug Interactions: Caution is advised when used alongside other sympathomimetics or medications affecting blood pressure due to potential additive effects on vascular resistance .
  • Adverse Effects: Common side effects include nasal irritation, headache, and rebound congestion (rhinitis medicamentosa) with prolonged use .

Xylometazoline shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeMechanism of ActionUnique Features
OxymetazolineImidazole DerivativeAlpha-adrenergic agonistSlightly faster onset than xylometazoline
PhenylephrinePhenethylamineAlpha-adrenergic agonistLess selective than xylometazoline
NaphazolineImidazole DerivativeAlpha-adrenergic agonistShorter duration of action
TetrahydrozolineImidazole DerivativeAlpha-adrenergic agonistPrimarily used as an eye drop

Uniqueness of Xylometazoline

Xylometazoline's unique profile lies in its selective action on α₂B-adrenoceptors, which enhances its efficacy while minimizing systemic side effects compared to other decongestants. Its formulation stability and rapid onset make it a preferred choice in clinical settings for managing nasal congestion.

Xylometazoline (C₁₆H₂₄N₂) is a synthetic imidazoline derivative structurally designed to mimic adrenaline. Its IUPAC name is 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole [2]. Key structural features include:

  • A benzene ring substituted with a tert-butyl group at the para position and methyl groups at the 2- and 6-positions.
  • An imidazoline ring (4,5-dihydro-1H-imidazole) linked to the benzene ring via a methylene bridge.

The molecule lacks chiral centers, eliminating stereoisomerism [2]. However, structural analogs with modified substituents (e.g., erythrostero isomers) show variations in α-adrenergic receptor selectivity, with the tert-butyl and methyl groups enhancing α2-receptor specificity [2] [6].

Physicochemical Properties

Solubility

PropertyValueSource
Molecular weight244.37 g/mol [2]
Melting point (free base)132°C [2]
Melting point (HCl salt)131–133°C [4]
Water solubility (free base)3% (w/v) [2]
Ethanol solubility (HCl salt)Freely soluble [4]
Partition coefficient (log P)3.2 [2]

The hydrochloride salt exhibits improved aqueous solubility (0.25 mg/mL in ethanol:PBS pH 7.2) [3]. The free base is insoluble in ether and benzene [2].

Stability

Xylometazoline hydrochloride is stable under standard storage conditions (2–8°C) [4]. Solutions in aqueous buffers should be used within one day due to degradation risks [3].

Synthesis and Manufacturing

Traditional Synthetic Pathways

The classical synthesis involves three stages [1] [6]:

  • Chloromethylation: Reacting 5-tert-butyl-m-xylene with chloromethyl methyl ether (ZnCl₂ catalyst) to form 2,6-dimethyl-4-tert-butyl-benzylchloride.
  • Cyanide substitution: Treating the intermediate with sodium cyanide (KI catalyst) to yield 2,6-dimethyl-4-tert-butyl-benzylcyanide.
  • Cyclization: Reacting the nitrile with ethylene diamine (para-toluenesulfonic acid or CS₂ catalyst) to form the imidazoline ring, followed by HCl salt formation.

This route faces challenges, including low yields (~59%) in cyclization and environmental concerns from thionyl chloride use [5] [6].

Improved Synthesis Methods

Recent advancements prioritize green chemistry and efficiency:

  • Catalyst optimization: Replacing ZnCl₂ with milder catalysts reduces side reactions [5].
  • Streamlined steps: A 2010 patent (CN101928247B) uses 1,3-dimethyl-5-tert-butylbenzene as a starting material, achieving higher yields via optimized reaction conditions (e.g., controlled temperature during chloromethylation) [5].
  • Waste reduction: Avoiding thionyl chloride in favor of HCl gas minimizes toxic byproducts [6].

Process Optimization and Industrial Scale-Up

Key industrial adaptations include:

These optimizations enable large-scale production with ≥98% purity, meeting pharmaceutical standards [3] [4].

Xylometazoline hydrochloride, chemically designated as 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole hydrochloride, represents a sophisticated molecular architecture optimized for alpha-adrenergic receptor activation [1] [2]. The compound possesses several critical functional groups that collectively determine its pharmacological profile and receptor selectivity.

The 4,5-dihydro-1H-imidazoline ring constitutes the pharmacophoric core of xylometazoline, serving as the primary recognition element for all alpha-adrenergic receptor subtypes [3] [4]. This saturated heterocyclic ring system contains two nitrogen atoms positioned to facilitate optimal binding geometry with the receptor's orthosteric site. The imidazoline nitrogen atoms participate in critical hydrogen bonding interactions, with one nitrogen remaining protonated at physiological pH to enable ionic interactions with the conserved aspartate residue (Asp113) located in transmembrane domain 3 of alpha-adrenergic receptors [5] [6].

The tert-butyl group at the para position of the benzene ring represents a key structural determinant for both potency and selectivity [3] [7]. This bulky, lipophilic substituent provides steric bulk that enhances binding affinity through hydrophobic interactions within the receptor binding pocket. The tert-butyl group's spatial orientation creates selective fit characteristics that favor alpha-2B-adrenoceptor binding over other subtypes, contributing significantly to xylometazoline's receptor selectivity profile [8] [9].

The 2,6-dimethyl substitution pattern on the benzene ring plays a crucial role in defining the compound's selectivity characteristics [3] [10]. These methyl groups, positioned ortho to the benzyl linker, create steric hindrance that prevents optimal binding to certain receptor subtypes, particularly alpha-1B-adrenoceptors. This substitution pattern is essential for maintaining the favorable selectivity ratio between alpha-2A and alpha-2B receptors, with xylometazoline demonstrating selectivity ratios of 151 for alpha-2A versus alpha-2B receptors [10].

The methylene bridge connecting the imidazoline ring to the substituted benzene provides optimal spatial geometry for receptor binding [11] [5]. This flexible linker allows the molecule to adopt the appropriate conformation for dual-point binding interactions with the receptor, positioning both the imidazoline core and the aromatic ring system for maximal binding affinity.

Substituent Effects on Alpha-Adrenergic Receptor Selectivity

Xylometazoline exhibits distinct binding affinities across the six alpha-adrenergic receptor subtypes, with Ki values of 0.05 μM (α1A), 0.30 μM (α1B), 0.88 μM (α2A), 1.7 μM (α2B), 0.19 μM (α2C), and 0.15 μM (α1D) [7]. This binding profile reflects the compound's structural optimization for preferential activation of specific receptor subtypes involved in nasal vasoconstriction.

The tert-butyl substitution at the para position significantly enhances selectivity for alpha-2B-adrenoceptors over other subtypes [3] [8]. Removal of this group results in a dramatic reduction in selectivity ratio, decreasing the preference for alpha-2B binding by approximately 10-fold. The steric bulk provided by the tert-butyl group creates favorable van der Waals interactions within the alpha-2B binding pocket while simultaneously introducing unfavorable steric clashes in other receptor subtypes.

N-methylation of the imidazoline ring represents a modification that significantly alters the selectivity profile [3] [5]. Introduction of methyl substituents on the imidazoline nitrogen atoms decreases alpha-2 selectivity while reducing overall alpha-1 selectivity. This modification affects the electronic properties of the nitrogen atoms and alters the spatial positioning required for optimal receptor binding, resulting in loss of the favorable selectivity characteristics observed with the unsubstituted imidazoline ring.

The 2,6-dimethyl pattern on the benzene ring is critical for alpha-2B versus alpha-2A selectivity [3] [10]. Alternative substitution patterns, such as 3,4-dihydroxy or 3,5-dihydroxy arrangements, result in compounds with poor oral activity and altered selectivity profiles. The specific positioning of the methyl groups creates a molecular shape that complements the alpha-2B binding site geometry while introducing steric conflicts that reduce affinity for alpha-2A receptors.

Extension of the benzyl chain by additional carbon atoms produces variable effects on selectivity, with most extensions resulting in reduced activity [11] [5]. However, specific modifications involving the incorporation of polar functional groups at defined positions can occasionally improve selectivity for particular receptor subtypes, though these modifications typically come at the cost of overall potency.

Role of Imidazoline Ring and Benzyl Group Modifications

The imidazoline ring system represents the non-negotiable pharmacophoric element of xylometazoline, with replacement or significant modification of this structure resulting in complete loss of alpha-adrenergic activity [12] [13]. The saturated 4,5-dihydro-1H-imidazole configuration provides the optimal electronic and geometric properties required for receptor binding, with the two nitrogen atoms positioned to engage in specific interactions with conserved residues in the receptor binding site.

Aromatization of the imidazoline ring to form an imidazole system, while maintaining some binding affinity, significantly reduces the compound's pharmacological activity [14]. The saturated nature of the imidazoline ring appears crucial for achieving the appropriate binding conformation and for maintaining the proper electronic characteristics of the nitrogen atoms. The pKa values of the imidazoline nitrogens are optimized for protonation at physiological pH, ensuring the presence of the positive charge required for ionic interactions with the receptor.

Benzyl group modifications have profound effects on both potency and selectivity [12] [15]. The para-tert-butyl substitution represents an optimal balance between steric bulk and lipophilic character. Replacement with smaller groups, such as methyl or ethyl, reduces both potency and selectivity, while larger substituents can introduce unfavorable steric interactions that eliminate activity entirely. The tert-butyl group's branched structure appears particularly well-suited for fitting into the hydrophobic sub-pocket present in alpha-2B-adrenoceptors.

The methylene linker between the imidazoline and benzyl moieties provides the optimal spacing for dual-point binding interactions [11]. Extension of this linker by additional methylene units generally results in reduced activity, with each additional carbon typically reducing potency by approximately 50%. Conversely, direct attachment of the imidazoline ring to the benzene system eliminates the conformational flexibility required for optimal receptor binding.

Substitution of the benzene ring with other aromatic systems, such as naphthalene (as seen in tetrahydrozoline), produces compounds with altered pharmacological profiles [12] [16]. While maintaining alpha-adrenergic activity, these modifications typically result in reduced duration of action and altered selectivity patterns, demonstrating the importance of the specific substituted benzene system present in xylometazoline.

Comparative Analysis with Analogues (Oxymetazoline, Tetrahydrozoline)

Xylometazoline's structure-activity relationships become particularly illuminating when compared with related imidazoline derivatives, especially oxymetazoline and tetrahydrozoline [8] [9] [12]. These compounds share the core imidazoline pharmacophore but differ in their aromatic substitution patterns, providing valuable insights into the molecular determinants of receptor selectivity and pharmacological activity.

Oxymetazoline represents the closest structural analogue to xylometazoline, differing only by the presence of an additional hydroxyl group at the 6-position of the benzene ring [12] [17]. This seemingly minor modification produces dramatic changes in receptor selectivity profile. While xylometazoline demonstrates preferential binding to alpha-2B-adrenoceptors (Ki = 1.7 μM), oxymetazoline exhibits significantly higher affinity for alpha-1A-adrenoceptors (Ki = 0.038 μM) but lower affinity for alpha-2B receptors (Ki = 0.55 μM) [8] [9]. The hydroxyl group introduction shifts the selectivity from alpha-2B-preferential to alpha-1A-preferential, demonstrating how subtle structural modifications can redirect pharmacological activity toward different receptor subtypes.

The duration of action comparison reveals interesting structure-activity correlations [12] [17]. Both xylometazoline and oxymetazoline demonstrate extended duration of action (approximately 8 hours) compared to tetrahydrozoline and naphazoline (approximately 4 hours). This prolonged activity correlates with the presence of the substituted benzyl system rather than the naphthalene ring system found in the shorter-acting compounds. The tert-butyl and dimethyl substitutions appear to confer metabolic stability and favorable pharmacokinetic properties that extend the compounds' residence time at the receptor.

Tetrahydrozoline incorporates a naphthalene ring system in place of the substituted benzene ring found in xylometazoline [12] [16]. This structural modification results in compounds with preferential alpha-1-adrenoceptor activity but significantly shorter duration of action. The naphthalene system provides a larger aromatic surface area for pi-pi stacking interactions but lacks the specific substitution pattern that confers alpha-2B selectivity. Tetrahydrozoline's binding profile demonstrates lower selectivity between alpha-adrenergic subtypes and requires higher concentrations for equivalent decongestant effects.

Potency comparisons reveal that oxymetazoline can achieve equivalent clinical effectiveness at lower concentrations (0.05%) compared to xylometazoline (0.1%) [12] [18]. This potency difference reflects oxymetazoline's higher intrinsic affinity for alpha-1A-adrenoceptors, which are prominently expressed in nasal blood vessels. However, xylometazoline's alpha-2B selectivity may provide advantages in terms of reduced systemic side effects, as alpha-2B receptors are less prominently expressed in cardiovascular tissues compared to alpha-1A receptors.

The selectivity ratios between these compounds demonstrate the profound impact of aromatic ring modifications on receptor recognition [8] [10]. Xylometazoline exhibits selectivity ratios of 151 for alpha-2A versus alpha-2B, 4.5 for alpha-2A versus alpha-2C, and 33.9 for alpha-2B versus alpha-2C, making it a highly selective alpha-2A agonist. In contrast, oxymetazoline shows different selectivity patterns with ratios favoring alpha-1A binding, while tetrahydrozoline demonstrates relatively non-selective alpha-1 binding across subtypes.

Metabolic stability correlations suggest that the tert-butyl substitution pattern present in both xylometazoline and oxymetazoline contributes to their extended duration of action [12] [19]. The branched alkyl groups appear to provide protection against metabolic degradation pathways that more readily attack linear alkyl chains or unsubstituted aromatic rings. This metabolic protection, combined with the specific receptor binding characteristics, accounts for the superior pharmacological profiles of the benzyl-substituted imidazolines compared to their naphthalene-based analogues.

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

244.193948774 g/mol

Monoisotopic Mass

244.193948774 g/mol

Heavy Atom Count

18

LogP

3.2
3.2

Melting Point

317-329
131 - 133 °C

UNII

WPY40FTH8K

Related CAS

1218-35-5 (mono-hydrochloride)

Drug Indication

Xylometazoline is indicated for the temporary relief of nasal congestion due to cold, hay fever or other respiratory allergies.

Mechanism of Action

Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat.

Other CAS

526-36-3

Absorption Distribution and Excretion

No information is available on xylometazoline pharmacokinetics.

Metabolism Metabolites

No information is available on xylometazoline pharmacokinetics.

Wikipedia

Xylometazoline
Hydrocortisone

Biological Half Life

No information is available on xylometazoline pharmacokinetics.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Topical nasal xylometazoline for flexible bronchoscopy (VAIN): A randomized, double-blind, placebo-controlled trial

P B Sryma, Saurabh Mittal, Pawan Tiwari, Anant Mohan, Vijay Hadda, Randeep Guleria, Karan Madan
PMID: 33518471   DOI: 10.1016/j.resinv.2020.12.004

Abstract

The role of topical nasal vasoconstrictor administration during flexible bronchoscopy is unclear.
Consecutive subjects undergoing flexible bronchoscopy were randomized to receive either topical xylometazoline (0.1%) or placebo (saline nasal spray, 0.74% w/v isotonic solution) before bronchoscopy. Background topical anesthesia included 2% nasal lignocaine gel, pharyngeal spray of 10% lignocaine, and 1% lignocaine solution for spray-as-you-go administration. The primary outcome was the operator rated ease of nasal negotiation of the bronchoscope on the visual analog scale (Negotiation VAS). Secondary objectives included assistant rated facial pain scale score, patient-rated nasal pain score (Pain VAS), time to reach the vocal cords after bronchoscope insertion, operator rated nasal mucosal trauma score (Trauma VAS), hemodynamic changes, and complications between the groups.
In all, 148 subjects were recruited and randomized to the placebo (73) and xylometazoline groups (75). Operator rated ease of nasal bronchoscope negotiation (Negotiation VAS) was similar in both the groups [Median (IQR), 1 (1-2) in both groups, p = 0.79]. There were no differences in the other outcomes including assistant rated score of facial pain [(Median (IQR), 2 (2-4) placebo and 2 (2-4) xylometazoline, p = 0.36], Pain VAS [Median (IQR), placebo 2 (1-2) and xylometazoline 2 (1-3), p = 0.28], Trauma VAS, [Median (IQR), placebo 1 (0-2) and xylometazoline 1 (0-1), p = 0.28], hemodynamic changes, or complications between the two groups.
The findings of this study do not support the administration of topical nasal xylometazoline in flexible bronchoscopy.
Trial registered on Clinicaltrials.gov, www.clinicaltrials.gov
, on January 02, 2018.


Ophthalmic adverse effects of nasal decongestants on an experimental rat model

Ayse Ipek Akyuz Unsal, Yesim Basal, Serap Birincioglu, Tolga Kocaturk, Harun Cakmak, Alparslan Unsal, Gizem Cakiroz, Nüket Eliyatkın, Ozden Yukselen, Buket Demirci
PMID: 29538595   DOI: 10.5935/0004-2749.20180012

Abstract

To investigate the potential effects of chronic exposure to a nasal decongestant and its excipients on ocular tissues using an experimental rat model.
Sixty adult male Wistar rats were randomized into six groups. The first two groups were control (serum physiologic) and Otrivine® groups. The remaining four groups received the Otrivine excipients xylometazoline, benzalkonium chloride, sorbitol, and ethylene diamine tetra acetic acid. Medications were applied into both nostrils twice a day for 8 weeks. Before the rats were sacrificed, epithelial staining, the Schirmer test, and intraocular pressure measurements were performed under ketamine/xylasine anesthesia (50 and 5 mg/kg, respectively).
Epithelial defects and dry eye were common findings in all study groups. Cataracts developed in two cases clinically. Histopathological evaluation revealed many different pathological alterations in all parts of the ocular tissues such as corneal edema, polypoid proliferation and hyalinization of the vessel wall, cystic formation of the lens, retinal nerve fiber layer degeneration, and corpora amylacea formation of the lacrimal gland.
Prolonged usage of the nasal decongestant xylometazoline and its excipients may cause ophthalmic problems such as dry eyes, corneal edema, cataracts, retinal nerve fiber layer, and vascular damage in rats. Although these results were obtained from experimental animals, ophthalmologists should keep in mind the potential ophthalmic adverse effects of this medicine and/or its excipients and exercise caution with drugs containing xylometazoline, ethylene diamine tetra acetic acid, benzalkonium chloride and sorbitol for patients with underlying ocular problems.


Recurrent thunderclap headaches from reversible cerebral vasoconstriction syndrome associated with duloxetine, xylometazoline and rhinitis medicamentosa

Hoang Pham, Stéphanie Gosselin-Lefebvre, Persia Pourshahnazari, Samuel Yip
PMID: 33168762   DOI: 10.1503/cmaj.201234

Abstract




The effect of topical xylometazoline on Eustachian tube function

K S Joshi, V W Q Ho, M E Smith, J R Tysome
PMID: 31964436   DOI: 10.1017/S0022215120000158

Abstract

Topical nasal decongestants are frequently used as part of the medical management of symptoms related to Eustachian tube dysfunction.
This study aimed to assess the effect of topical xylometazoline hydrochloride sprayed in the anterior part of the nose on Eustachian tube active and passive opening in healthy ears.
Active and passive Eustachian tube function was assessed in healthy subjects before and after intranasal administration of xylometazoline spray, using tympanometry, video otoscopy, sonotubometry, tubo-tympano-aerodynamic-graphy and tubomanometry.
Resting middle-ear pressures were not significantly different following decongestant application. Eustachian tube opening rate was not significantly different following the intervention, as measured by all function tests used. Sonotubometry data showed a significant increase in the duration of Eustachian tube opening following decongestant application.
There remains little or no evidence that topical nasal decongestants improve Eustachian tube function. Sonotubometry findings do suggest that further investigation with an obstructive Eustachian tube dysfunction patient cohort is warranted.


Solid-Phase Microextraction Fiber in Face Mask for

Zi-Cheng Yuan, Wen Li, Lin Wu, Dou Huang, Manman Wu, Bin Hu
PMID: 32786499   DOI: 10.1021/acs.analchem.0c02118

Abstract

Molecular analysis of exhaled breath aerosol (EBA) with simple procedures represents a key step in clinical and point-of-care applications. Due to the crucial health role, a face mask now is a safety device that helps protect the wearer from breathing in hazardous particles such as bacteria and viruses in the air; thus exhaled breath is also blocked to congregate in the small space inside of the face mask. Therefore, direct sampling and analysis of trace constituents in EBA using a face mask can rapidly provide useful insights into human physiologic and pathological information. Herein, we introduce a simple approach to collect and analyze human EBA by combining a face mask with solid-phase microextraction (SPME) fiber. SPME fiber was inserted into a face mask to form SPME-in-mask that covered nose and mouth for
sampling of EBA, and SPME fiber was then coupled with direct analysis in real-time mass spectrometry (DART-MS) to directly analyze the molecular compositions of EBA under ambient conditions. The applicability of SPME-in-mask was demonstrated by direct analysis of drugs and metabolites in oral and nasal EBA. The unique features of SPME-in-mask were also discussed. Our results showed that this method is enabled to analyze volatile and nonvolatile analytes in EBA and is expected to have a significant impact on human EBA analysis in clinical applications. We also hope this method will inspire biomarker screening of some respiratory diseases that usually required wearing of a face mask in daily life.


Safety of the use of xylometazoline nasal spray in young children undergoing lacrimal surgery: an observational study

Varajini Joganathan, Bijan Beigi
PMID: 29077183   DOI: 10.5301/ejo.5001054

Abstract

It is common practice to prepare the nasal mucosa with decongestant in children undergoing lacrimal surgery. Xylometazoline 0.05% (Otrivine) nasal spray is commonly used. It has been reported to cause cardiovascular side effects. In the absence of formal guidelines on the safety of the use of nasal decongestants in children, we reviewed our practice to answer the question: How safe is preoperative use of xylometazoline in children undergoing lacrimal surgery? To our knowledge, this is the first study to address the potential side effects of the use of xylometazoline preoperatively in children undergoing lacrimal surgery.
This was a retrospective analysis of medical notes of children undergoing lacrimal surgery with the use of preoperative intranasal xylometazoline 0.05% over a 5-year period.
Twenty-nine children, age 1-6 years (mean 3 years), underwent lacrimal surgery under general anesthesia with preoperative use of intranasal xylometazoline. Topical intranasal 1:10,000 adrenaline was used during surgery in all patients. All children were found to have uneventful surgery and recovery from anesthesia.
Xylometazoline 0.05% intranasal use for prelacrimal surgery was found to be effective and safe. Addition of sympathomimetic topical adrenaline (1:10,000) did not impose any risks. The type of general anesthesia may influence the cardiovascular side effects anecdotally recorded during xylometazoline use.


Atropine toxicity caused by erroneous intranasal administration in a pediatric patient: case report

Lama S Alaula, Mohammad Al-Kadi, Abdullah Almajed, Riyadh Alhedaithy
PMID: 31381360   DOI: 10.5144/0256-4947.2019.279

Abstract

A 28-month-old boy mistakenly received intranasal atropine sulfate instead of Otrivin (xylometazoline hydrochloride) for the treatment of adenoid hypertrophy. Later on, he came to the emergency department with anticholinergic manifestations after the administration of multiple drops. The child presented with a tonic-clonic seizure lasting for a few minutes, followed by a brief loss of consciousness, vomiting, agitation, and irritability, all of which were stabilized by a dose of intravenous lorazepam. Subsequently, he was admitted to the pediatric intensive care unit for observation. Afterwards, he developed agitation and unsteady gait, both of which resolved after receiving neostigmine. Eventually, the child became asymptomatic and was discharged home. To the best of our knowledge, only one similar case has been reported in the literature. SIMILAR CASES PUBLISHED: 1.


STAS Domain Only Proteins in Bacterial Gene Regulation

Brian E Moy, J Seshu
PMID: 34235094   DOI: 10.3389/fcimb.2021.679982

Abstract

Sulfate Transport Anti-Sigma antagonist domains (Pfam01740) are found in all branches of life, from eubacteria to mammals, as a conserved fold encoded by highly divergent amino acid sequences. These domains are present as part of larger SLC26/SulP anion transporters, where the STAS domain is associated with transmembrane anchoring of the larger multidomain protein. Here, we focus on STAS Domain only Proteins (SDoPs) in eubacteria, initially described as part of the
Regulation of Sigma B (RSB) regulatory system. Since their description in
, SDoPs have been described to be involved in the regulation of sigma factors, through partner-switching mechanisms in various bacteria such as:
, among others. In addition to playing a canonical role in partner-switching with an anti-sigma factor to affect the availability of a sigma factor, several eubacterial SDoPs show additional regulatory roles compared to the original RSB system of
This is of great interest as these proteins are highly conserved, and often involved in altering gene expression in response to changes in environmental conditions. For many of the bacteria we will examine in this review, the ability to sense environmental changes and alter gene expression accordingly is critical for survival and colonization of susceptible hosts.


Dexpanthenol: An Overview of its Contribution to Symptom Relief in Acute Rhinitis Treated with Decongestant Nasal Sprays

Ralph Mösges, Kija Shah-Hosseini, Hans-Peter Hucke, Marie-Josefine Joisten
PMID: 28695477   DOI: 10.1007/s12325-017-0581-0

Abstract

Nasal blockage is the most bothersome symptom of acute rhinitis. Nasal decongestant sprays containing alpha-sympathomimetics, such as oxymetazoline and xylometazoline, have a rapid onset of action. However, this effect decreases with repeated application and, furthermore, the ciliary function of the nasal mucosa is practically paralyzed. Dexpanthenol promotes cell proliferation and protects the epithelium. Combining these two agents has demonstrated beneficial synergetic effects on the symptoms of acute rhinitis. In a post hoc analysis of a large-scale double-blind, active-controlled study including 152 patients, we could demonstrate that the benefit of added dexpanthenol appears as early as on the third day of the combined application of xylometazoline and dexpanthenol in terms of complete or near-to-complete freedom from symptoms. After 5 days, 47% of the patients were cured under the combined treatment compared with only 1% under xylometazoline monotherapy. These data show that the addition of dexpanthenol to an alpha-sympathomimetic nasal spray not only improves its tolerability but also further increases its effectiveness and leads to expedited cure.
Klosterfrau Healthcare Group.


Explore Compound Types